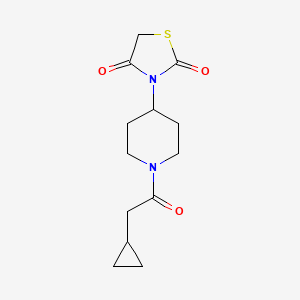
3-(1-(2-シクロプロピルアセチル)ピペリジン-4-イル)チアゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine ring, and a cyclopropylacetyl group
科学的研究の応用
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with its target, DNA gyrase, by binding to it . This binding is intended to allow for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA gyrase . By binding to DNA gyrase, it inhibits the enzyme’s activity, which in turn disrupts DNA replication in bacteria . This disruption can lead to the death of the bacteria, thereby exerting an antimicrobial effect .
Pharmacokinetics
The pharmacokinetic properties of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione are designed to improve its bioavailability . The compound’s physicochemical properties, such as size, charge, and lipophilicity, have been modified to improve its pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve the binding mode to the DNA-topoisomerase complex .
Result of Action
The result of the action of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione is the inhibition of bacterial growth . By binding to and inhibiting the activity of DNA gyrase, the compound prevents the replication of bacterial DNA . This leads to the death of the bacteria, providing a direct antimicrobial effect .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and thiazolidine rings. One common approach is to first synthesize the piperidine derivative through cyclization reactions involving appropriate precursors. The thiazolidine ring can be formed through a cyclization reaction involving a thiol and a carbonyl compound. The final step involves the coupling of the piperidine and thiazolidine rings with the cyclopropylacetyl group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, reaction efficiency, and the scalability of the synthetic route .
化学反応の分析
Types of Reactions
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself or substituted piperidines.
Thiazolidine Derivatives: Compounds with a thiazolidine ring, such as thiazolidine-2,4-dione or its derivatives.
Cyclopropylacetyl Derivatives: Compounds with a cyclopropylacetyl group, such as cyclopropylacetyl chloride or cyclopropylacetic acid.
Uniqueness
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties.
特性
IUPAC Name |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLFMSEWBRKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
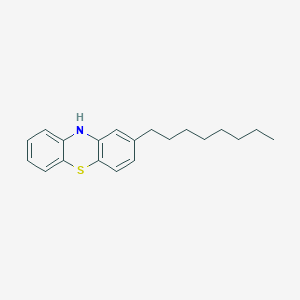
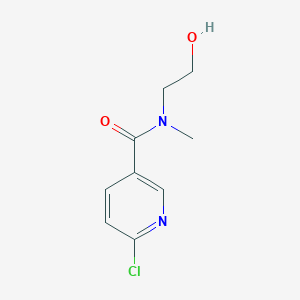
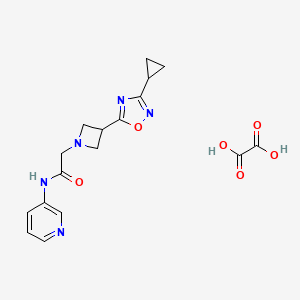
![1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B2518530.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2518532.png)

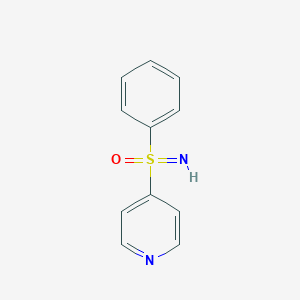
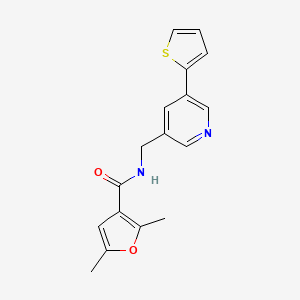
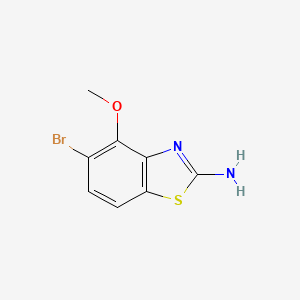
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2518544.png)
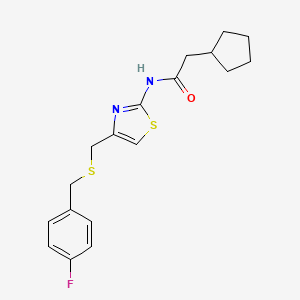
![N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
